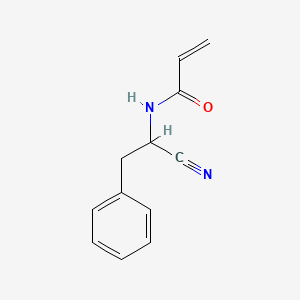

N-(1-cyano-2-phenylethyl)prop-2-enamide

Description

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N-(1-cyano-2-phenylethyl)prop-2-enamide |

InChI |

InChI=1S/C12H12N2O/c1-2-12(15)14-11(9-13)8-10-6-4-3-5-7-10/h2-7,11H,1,8H2,(H,14,15) |

InChI Key |

BQZZZJPWGUAUDQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC(CC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-phenylethyl)prop-2-enamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct condensation reaction between S-(+)-α-phenyl ethylamine and prop-2-enoyl chloride . The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often involves solvent-free methods to enhance yield and reduce environmental impact. For example, the reaction of aryl amines with ethyl cyanoacetate can be performed without solvent at elevated temperatures . This method is advantageous as it minimizes the use of hazardous solvents and simplifies the purification process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(1-cyano-2-phenylethyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyano-2-phenylethyl)prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Cinnamanilides

Cinnamic acid anilides, such as (2E)-N-[3-fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (compound 10), share a propenamide backbone but feature aromatic substitutions. Key comparisons:

- Structural Features: Compound 10 has a 3-fluoro-4-(trifluoromethyl)phenyl group, increasing lipophilicity (logD₇.₄ ≈ 3.2) compared to the target compound’s cyano-phenylethyl group .

- Activity : Demonstrates bactericidal activity against Staphylococcus aureus and MRSA (MIC = 8 µg/mL), surpassing ampicillin. However, its anti-inflammatory activity is negligible .

- SAR Insight : Meta- and para-substitutions on the anilide ring optimize antimicrobial activity, whereas ortho-substitutions favor anti-inflammatory effects .

Plant-Derived Prop-2-enamides

Natural prop-2-enamides from Lycium species, such as (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide), exhibit anti-inflammatory properties:

- Structural Features : Hydroxy and methoxy groups on the phenyl rings enhance hydrogen bonding and antioxidant capacity .

- Activity : Moupinamide shows anti-inflammatory IC₅₀ = 17.00 ± 1.11 µM (comparable to quercetin) but lacks antimicrobial potency .

- SAR Insight : Polar substituents (e.g., hydroxyls) improve solubility and anti-inflammatory activity but reduce membrane penetration for antimicrobial action .

Data Tables

Table 1: Structural and Functional Comparison

Table 3: Physicochemical Properties

| Compound | logD₇.₄ (Experimental) | logD₇.₄ (Predicted) | Solubility (µg/mL) |

|---|---|---|---|

| This compound | ~2.8 (estimated) | 3.1 | <50 (aqueous) |

| Compound 10 | 3.2 | 3.4 | 120 (DMSO) |

| Moupinamide | 1.9 | 2.3 | >200 (aqueous) |

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: Fluorine and cyano substituents enhance lipophilicity and target binding, critical for antimicrobial and protease-inhibitory activity .

- Polar Groups : Hydroxy and methoxy moieties improve solubility and anti-inflammatory effects but reduce membrane permeability .

- Substitution Position : Meta/para positions on aromatic rings optimize antimicrobial activity, while ortho substitutions favor anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the structural integrity of N-(1-cyano-2-phenylethyl)prop-2-enamide?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, - and -NMR can resolve the cyano group (δ ~110-120 ppm for ) and the α,β-unsaturated amide moiety (δ ~5.5-7.5 ppm for protons adjacent to the double bond). HRMS provides exact mass data to verify molecular formula (e.g., [M+H] or [M+Na]) . X-ray crystallography, using programs like SHELXL for refinement, can further validate stereochemistry and bond lengths .

Q. How can reaction conditions be optimized for synthesizing this compound?

- Methodological Answer : Key parameters include temperature control (e.g., 0–25°C to prevent side reactions), solvent selection (polar aprotic solvents like DMF or acetonitrile for amide bond formation), and catalysts (e.g., HATU/DIPEA for coupling reactions). Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of precursors (e.g., acryloyl chloride and 1-cyano-2-phenylethylamine) can improve yields .

Q. What functional groups in this compound contribute to its reactivity?

- Methodological Answer : The α,β-unsaturated amide enables Michael additions or Diels-Alder reactions, while the cyano group (-CN) can participate in nucleophilic substitutions or serve as a hydrogen-bond acceptor. The phenyl group may engage in π-π stacking, influencing crystal packing or binding to biological targets .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles for this compound?

- Methodological Answer : Use SHELX programs for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids. For example, SHELXL refines anisotropic displacement parameters to address bond-length variations (e.g., C≡N vs. C-N distances). Hydrogen-bonding patterns, analyzed via graph-set notation, explain packing anomalies .

Q. What structure-activity relationship (SAR) insights can be derived for this compound analogs in biological assays?

- Methodological Answer : Compare analogs with modified substituents (e.g., electron-withdrawing groups on the phenyl ring or alkyl chain length variations). For instance, replacing the cyano group with a nitro group may alter enzyme inhibition potency. In vitro assays (e.g., enzyme kinetics or receptor-binding studies) paired with computational docking (AutoDock Vina) can map steric/electronic effects to activity .

Q. How do conflicting solubility and stability data for this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions may stem from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH-dependent degradation. Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation products (e.g., hydrolysis of the cyano group). Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting solubility .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor interactions over time. Density functional theory (DFT) calculates electrostatic potential surfaces to map nucleophilic/electrophilic regions. For example, the cyano group’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets .

Q. How can spectroscopic data resolve tautomeric or conformational ambiguities in this compound?

- Methodological Answer : Variable-temperature NMR (VT-NMR) detects equilibrium shifts between tautomers. 2D NOESY spectra identify spatial proximities (e.g., between the phenyl ring and amide protons), confirming preferred conformers. IR spectroscopy distinguishes stretching frequencies of conjugated vs. non-conjugated amide carbonyls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.